4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate
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Overview
Description
“4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate” is a chemical compound with the molecular formula C15H12Cl2O3S3 . It is a complex organic molecule that contains a 1,3-dithiolan-2-yl group attached to a phenyl ring, which is further connected to a 2,4-dichlorobenzenesulfonate group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,3-dithiolan-2-yl group attached to a phenyl ring, which is further connected to a 2,4-dichlorobenzenesulfonate group . The exact structure can be found in specialized chemical databases .Scientific Research Applications
Given the absence of direct information on "4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate," I can provide a general overview based on the closest related research areas and compounds that were identified in the search:
Overview of Related Compounds and Their Applications
The available literature primarily discusses the environmental impacts, toxicity, and analytical methods related to structurally similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives, rather than direct applications in scientific research. For example:
Environmental Impact and Toxicity of 2,4-D Herbicides : Studies on 2,4-D, a widely used herbicide, focus on its toxicity, environmental fate, and the importance of understanding its impact on ecosystems and human health due to its widespread use in agriculture (Islam et al., 2017). These discussions are crucial for developing safer agricultural practices and for the regulation of chemical pollutants.
Analytical Methods for Detection and Degradation : Research on analytical methods and degradation pathways for herbicides similar to 2,4-D highlights the scientific community's efforts to monitor environmental contamination and to develop bioremediation strategies. This includes studying microbial degradation as a means to mitigate the environmental presence of such compounds (Magnoli et al., 2020).
Biological Effects and Risk Assessment : The evaluation of the biological effects of phenolic compounds and their derivatives on human health and ecosystems is another area of focus. This includes assessing the risks associated with exposure and the mechanisms underlying toxicity, which are essential for public health and safety regulations.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have shown robust inhibitory effects against the egfr wild-type enzyme .
Mode of Action
It’s known that dithiolane-containing compounds can undergo oxidative deprotection , which might play a role in their interaction with targets.
Biochemical Pathways
Considering its potential as an egfr inhibitor , it could impact pathways related to cell proliferation and survival.
Result of Action
If it acts as an egfr inhibitor , it could potentially inhibit cell proliferation and induce apoptosis in cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling this compound . Furthermore, it should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 2,4-dichlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3S3/c16-11-3-6-14(13(17)9-11)23(18,19)20-12-4-1-10(2-5-12)15-21-7-8-22-15/h1-6,9,15H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQGEZDEDDWELH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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